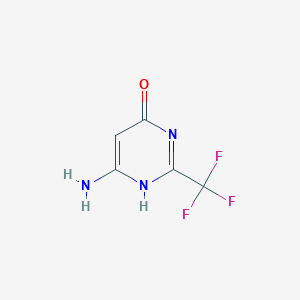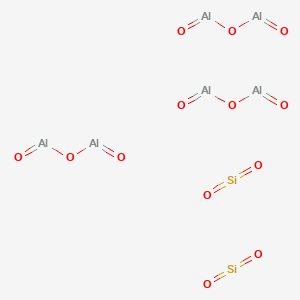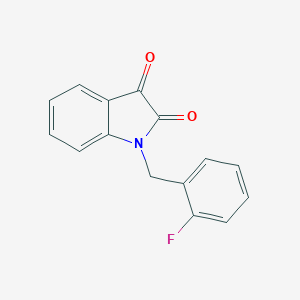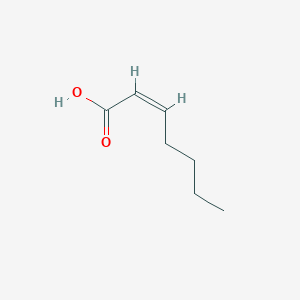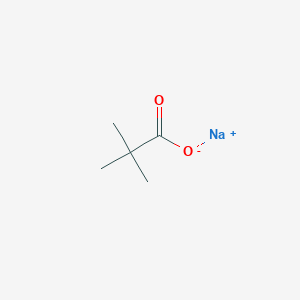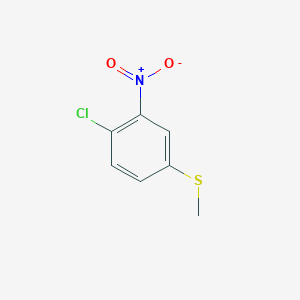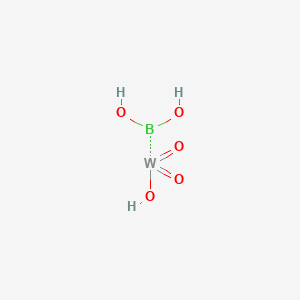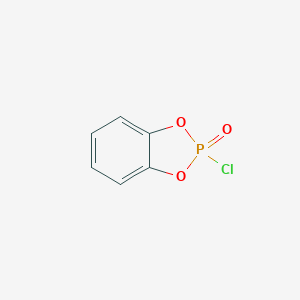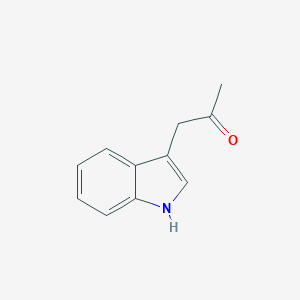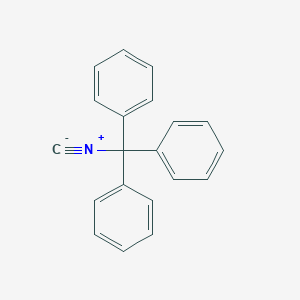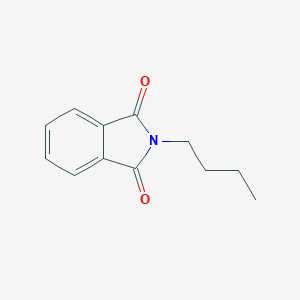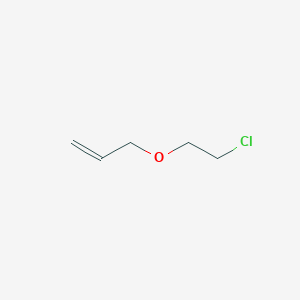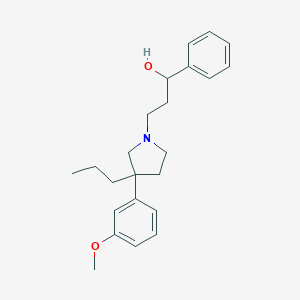
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, also known as MPPP, is a synthetic compound that belongs to the class of drugs known as opioids. It was first synthesized in the 1970s and was initially used as an analgesic. However, due to its highly addictive nature and potential for abuse, it is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for the perception of pain and the regulation of mood. By binding to these receptors, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol produces a range of effects, including pain relief, sedation, and euphoria.
Efectos Bioquímicos Y Fisiológicos
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has a range of biochemical and physiological effects, including increased levels of dopamine in the brain, which is responsible for the feelings of pleasure and reward associated with drug use. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol can cause respiratory depression, which can be life-threatening in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has several advantages for use in laboratory experiments, including its high potency and selectivity for opioid receptors. However, due to its potential for abuse and toxicity, it must be handled with extreme care and is not suitable for use in all experiments.
Direcciones Futuras
There are several future directions for research on 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, including its potential use as a novel analgesic and its ability to treat addiction to other opioids. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol and to develop safer and more effective treatments for chronic pain and addiction.
Métodos De Síntesis
The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol involves several steps, starting with the reaction of propiophenone with pyrrolidine to form alpha-phenyl-3-propylpyrrolidine. This intermediate is then reacted with benzaldehyde to form 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol. The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Despite its classification as a controlled substance, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has analgesic properties and may be effective in treating chronic pain. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been studied for its potential use in treating addiction to other opioids.
Propiedades
Número CAS |
1507-60-4 |
|---|---|
Nombre del producto |
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol |
Fórmula molecular |
C23H31NO2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C23H31NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17,22,25H,3,12-16,18H2,1-2H3 |
Clave InChI |
GKPJZFYYTCUQBV-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
SMILES canónico |
CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
Sinónimos |
3-(m-Methoxyphenyl)-α-phenyl-3-propyl-1-pyrrolidine(1-propanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
